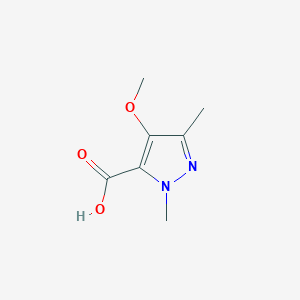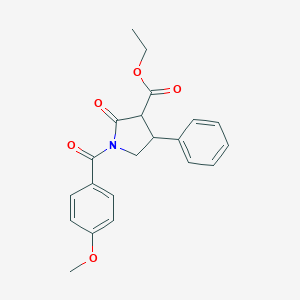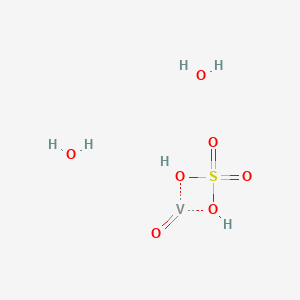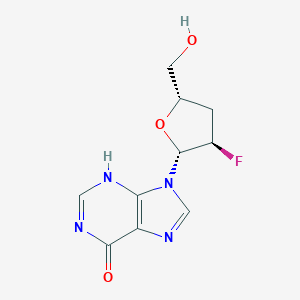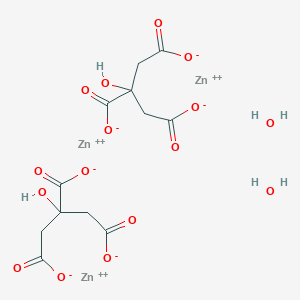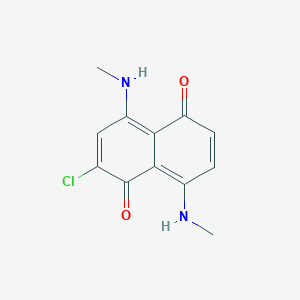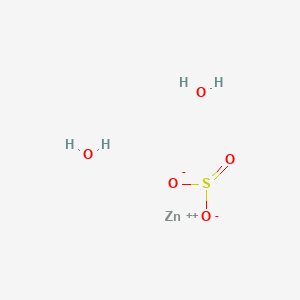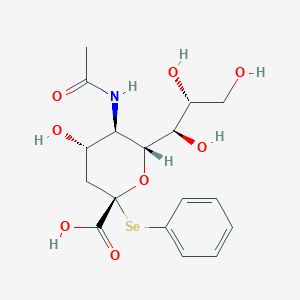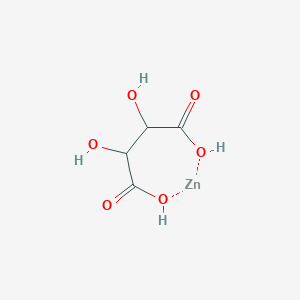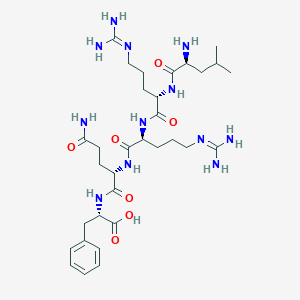
Dynorphin B (5-9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dynorphin B (5-9) is a peptide that is derived from the larger protein known as prodynorphin. This peptide is known for its ability to bind to the kappa-opioid receptor, a G protein-coupled receptor that is widely distributed throughout the central nervous system. Dynorphin B (5-9) has been the subject of extensive scientific research due to its potential therapeutic applications and its role in regulating various physiological processes.
Mécanisme D'action
Dynorphin B (Dynorphin B (5-9)) binds to the kappa-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of this receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This leads to a decrease in the activity of protein kinase A (PKA), which can have various downstream effects depending on the cell type and context.
Biochemical and Physiological Effects
Dynorphin B (Dynorphin B (5-9)) has been shown to have various biochemical and physiological effects. It has been shown to have analgesic effects, which are mediated by its binding to the kappa-opioid receptor. It has also been shown to have anti-inflammatory effects, which are mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Dynorphin B (Dynorphin B (5-9)) has several advantages for lab experiments. It is a relatively small peptide, which makes it easy to synthesize and purify. It also has a well-defined mechanism of action, which makes it a useful tool for studying the kappa-opioid receptor and its downstream signaling pathways.
One limitation of using dynorphin B (Dynorphin B (5-9)) in lab experiments is that it is not very stable. It can be degraded by proteases, which can complicate experiments that require long incubation times. Another limitation is that it can be difficult to control the concentration of dynorphin B (Dynorphin B (5-9)) in experiments, as it tends to aggregate at high concentrations.
Orientations Futures
There are several future directions for research on dynorphin B (Dynorphin B (5-9)). One area of interest is the development of novel analogs that have improved stability and pharmacokinetic properties. Another area of interest is the identification of new therapeutic applications for dynorphin B (Dynorphin B (5-9)), such as in the treatment of neurodegenerative diseases or psychiatric disorders. Finally, there is a need for further research on the downstream signaling pathways that are activated by dynorphin B (Dynorphin B (5-9)) binding to the kappa-opioid receptor, as this could lead to the development of new drugs that target these pathways.
Méthodes De Synthèse
Dynorphin B (Dynorphin B (5-9)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise assembly of the peptide chain using protected amino acid derivatives and coupling reagents. After the peptide is fully assembled, it is deprotected and cleaved from the resin support. The peptide is then purified using various chromatography techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications De Recherche Scientifique
Dynorphin B (Dynorphin B (5-9)) has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic effects, making it a potential candidate for the treatment of pain. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
132733-02-9 |
|---|---|
Formule moléculaire |
C32H54N12O7 |
Poids moléculaire |
718.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H54N12O7/c1-18(2)16-20(33)26(46)41-21(10-6-14-39-31(35)36)27(47)42-22(11-7-15-40-32(37)38)28(48)43-23(12-13-25(34)45)29(49)44-24(30(50)51)17-19-8-4-3-5-9-19/h3-5,8-9,18,20-24H,6-7,10-17,33H2,1-2H3,(H2,34,45)(H,41,46)(H,42,47)(H,43,48)(H,44,49)(H,50,51)(H4,35,36,39)(H4,37,38,40)/t20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
NEKOYHRIDQWRQZ-LSBAASHUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Autres numéros CAS |
132733-02-9 |
Séquence |
LRRQF |
Synonymes |
dynorphin B (5-9) LRRQF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




